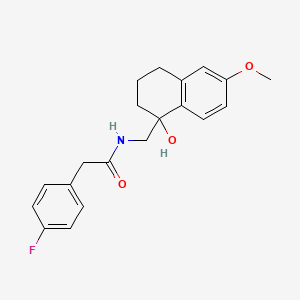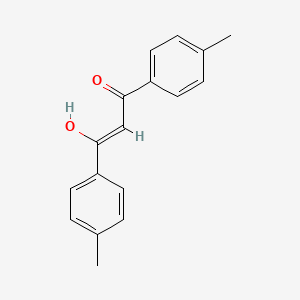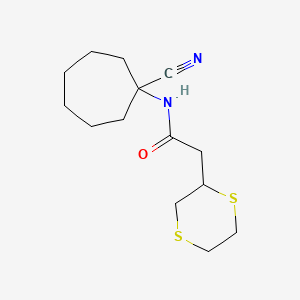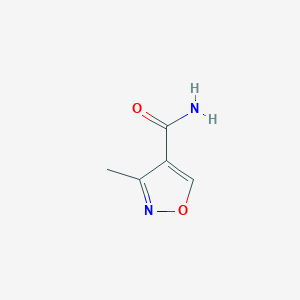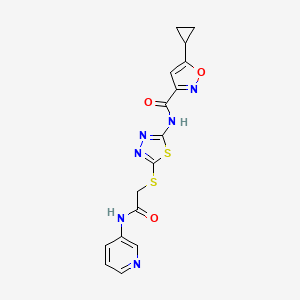
8-(Diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of 3-substituted coumarin . Coumarins are efficient sensitizers for light-sensitive unsaturated materials such as unsaturated vesiculators which release a gas upon exposure to radiation, unsaturated monomers and photocrosslinkable unsaturated polymers, and azides such as photocrosslinkable polymeric azides used in photomechanical resists and lithographic plates .
Synthesis Analysis
The synthesis of similar coumarin-based fluorescence probes has been reported . These probes showed an instant turn-off fluorescence response to Cu 2+ over other metal ions in an ethanol-water mixture based on intramolecular charge transfer (ICT) . Another study reported the synthesis of four 7-(N,N-diethylamino)-3-azo coumarin dyes with different substitutions at the 4-position of the phenylazo core .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases . The molecular formula is C27H28N2O5 .Chemical Reactions Analysis
As a type of 3-substituted coumarin, this compound can act as an efficient sensitizer for light-sensitive unsaturated materials . It’s also known that certain coumarins will function as fluorescent brighteners .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, boiling point of 696.9±55.0 °C at 760 mmHg, vapour pressure of 0.0±2.2 mmHg at 25°C, enthalpy of vaporization of 102.1±3.0 kJ/mol, flash point of 375.3±31.5 °C, index of refraction of 1.638, molar refractivity of 129.3±0.3 cm3, and a molar volume of 359.5±3.0 cm3 .Aplicaciones Científicas De Investigación
Antitumor Activity
The synthesis of coumarin derivatives has long fascinated organic and medicinal chemists due to their diverse pharmacological activities. In particular, coumarins have shown promise as antitumor agents. Researchers have evaluated the antitumor activity of several compounds derived from 8-(Diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one. Notably, pyrazolo [1,5-a]pyrimidine 7c, thiazole 23g, and 1,3,4-thiadiazole 18a demonstrated significant antitumor effects against liver carcinoma (HEPG2-1) cells .
Heterocycle Synthesis
The compound serves as a versatile precursor for synthesizing various heterocycles. Researchers have successfully prepared coumarin derivatives containing pyrazolo [1,5-a]pyrimidine, tetrazolo [1,5-a]pyrimidine, imidazo [1,2-a]pyrimidine, pyrazolo [3,4-d]pyrimidine, 1,3,4-thiadiazoles, and thiazoles. These heterocycles find applications in drug discovery, materials science, and bioorganic chemistry .
Dye Synthesis
7-Diethylamino-3-(4-oxo-3H-quinazolin-2-yl)-2H-chromen-2-one dyes can be synthesized from 8-(Diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one. These dyes have potential applications in the textile industry, imaging, and optoelectronics .
Knoevenagel Condensation
The compound participates in Knoevenagel condensation reactions, leading to the formation of interesting derivatives. For instance, it reacts with malononitrile to yield 2-(2-hydroxy-1-(2-oxo-2H-chromen-3-yl)ethylidene)malononitrile. Such reactions are valuable for constructing complex molecules .
Phototriggering Properties
Coumarin derivatives, including those derived from this compound, exhibit phototriggering properties. These molecules can be used in photoresponsive materials, sensors, and light-controlled drug release systems .
Other Biological Activities
While antitumor activity is a highlight, coumarin derivatives often possess additional biological properties. These include analgesic, anti-inflammatory, anticoagulant, and fungicidal effects. Researchers continue to explore their potential in various therapeutic contexts .
Direcciones Futuras
Propiedades
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-3-24(4-2)13-18-19(25)10-9-15-16(12-21(26)29-22(15)18)17-11-14-7-5-6-8-20(14)28-23(17)27/h5-12,25H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTICTQWPUDWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

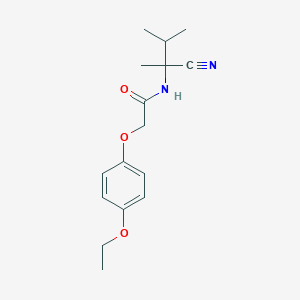
![5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2785656.png)
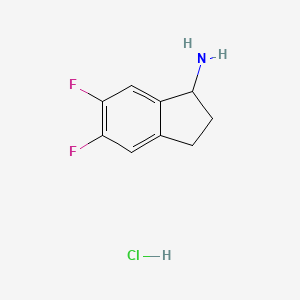
![1-(3-fluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2785659.png)
![Methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2785660.png)
![4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2785661.png)

